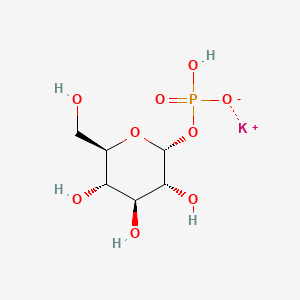
alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt: is a phosphorylated derivative of glucose. It is a white, crystalline solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors where glucose and phosphoric acid are mixed and reacted under optimized conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in high purity.
化学反応の分析
Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy-sugar derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy-sugar derivatives.
Substitution: Various substituted glucose derivatives.
科学的研究の応用
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.
作用機序
The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.
Molecular Targets and Pathways:
Phosphoglucomutase: Converts the compound to glucose-6-phosphate.
Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.
Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.
類似化合物との比較
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt can be compared with other similar compounds such as:
Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but contains sodium instead of potassium.
Beta-D-Glucose 1-phosphate: Differing in the anomeric configuration (beta instead of alpha).
Glucose-6-phosphate: A phosphorylated glucose derivative involved in glycolysis.
Uniqueness: The uniqueness of this compound lies in its specific anomeric configuration (alpha) and the presence of a monopotassium salt, which influences its solubility and reactivity in biochemical processes.
特性
CAS番号 |
53823-71-5 |
|---|---|
分子式 |
C6H12KO9P |
分子量 |
298.23 g/mol |
IUPAC名 |
potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChIキー |
ZNOUUYCUFMKMNZ-WYRLRVFGSA-M |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


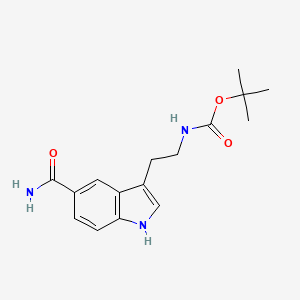
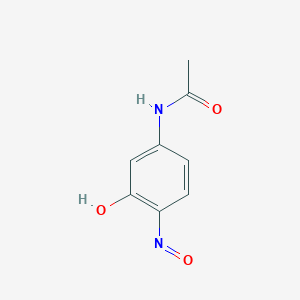

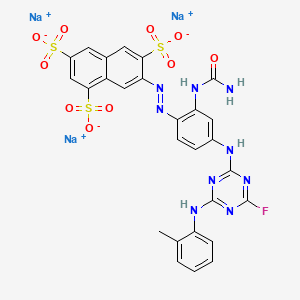
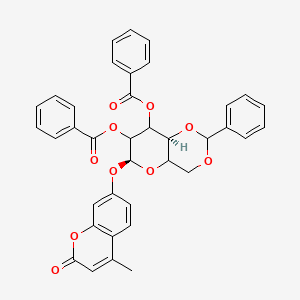
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
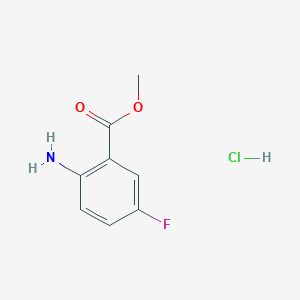
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)

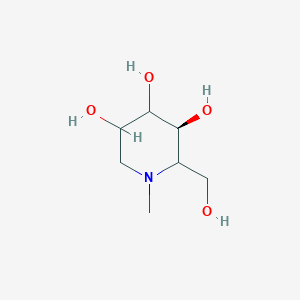
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
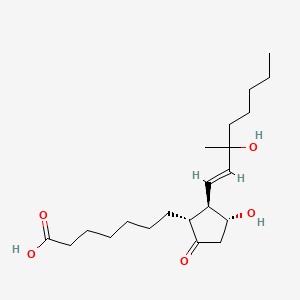
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
